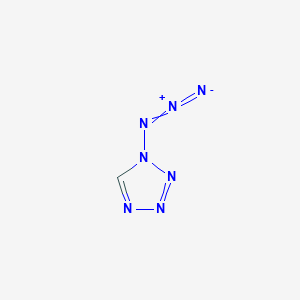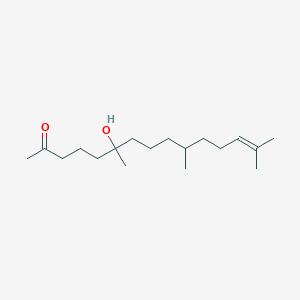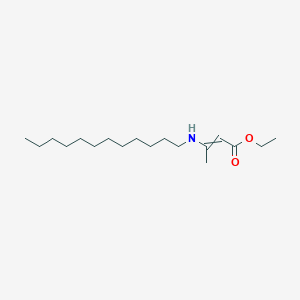
Ethyl 3-(dodecylamino)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(dodecylamino)but-2-enoate is an organic compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a C=C double bond at the α,β position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(dodecylamino)but-2-enoate typically involves the reaction of ethyl acetoacetate with dodecylamine under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the amine to form the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained around 50-60°C to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as sodium ethoxide can further enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(dodecylamino)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ester to saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted esters and amines.
Scientific Research Applications
Ethyl 3-(dodecylamino)but-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents and emulsifiers
Mechanism of Action
The mechanism of action of ethyl 3-(dodecylamino)but-2-enoate involves its interaction with biological membranes. The long dodecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property makes it a potential antimicrobial agent. The compound may also interact with specific molecular targets such as enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Ethyl 3-(dodecylamino)but-2-enoate can be compared with other enoate esters and surfactant-like molecules:
Ethyl acetoacetate: Lacks the long dodecyl chain, making it less effective as a surfactant.
Dodecylamine: Does not have the ester functionality, limiting its reactivity in certain chemical reactions.
Other enoate esters: Similar in structure but may have different alkyl or amino groups, affecting their properties and applications
Similar Compounds
- Ethyl acetoacetate
- Dodecylamine
- Other α,β-unsaturated carboxylic esters
Properties
CAS No. |
219991-89-6 |
|---|---|
Molecular Formula |
C18H35NO2 |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
ethyl 3-(dodecylamino)but-2-enoate |
InChI |
InChI=1S/C18H35NO2/c1-4-6-7-8-9-10-11-12-13-14-15-19-17(3)16-18(20)21-5-2/h16,19H,4-15H2,1-3H3 |
InChI Key |
BVCGXRWHUSGSAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=CC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)
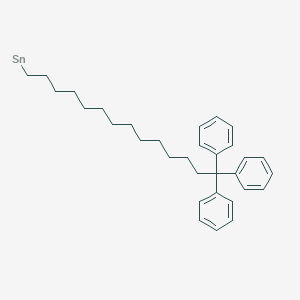
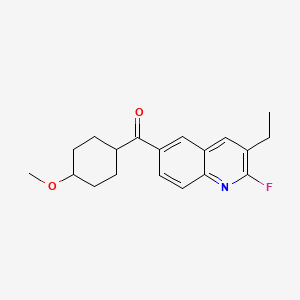
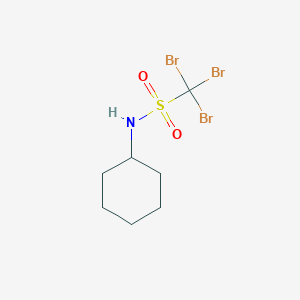
![Ethyl [4-(dimethylamino)phenyl]phenylphosphinate](/img/structure/B14241303.png)
![2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241304.png)
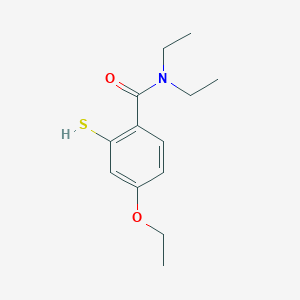
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one](/img/structure/B14241318.png)
![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)
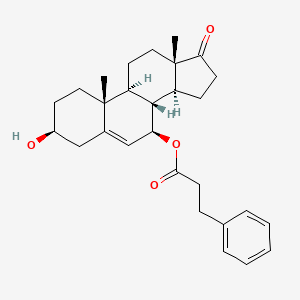
![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
